molecular formula C9H10ClFO2 B1602434 (R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol CAS No. 307532-04-3

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

Cat. No. B1602434
M. Wt: 204.62 g/mol
InChI Key: OSIKOYZBGUHWAB-QMMMGPOBSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield and purity of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include information about the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

Asymmetric Synthesis and Enzyme Catalysis

  • The compound has been identified as crucial in the asymmetric synthesis of antidepressants, where microbial reductases, expressed in Escherichia coli and derived from yeast, showed high activity and enantioselectivity towards the production of chiral alcohols, specifically the (S)-alcohol with high enantiomeric excess values (Choi et al., 2010). This demonstrates the compound's importance in producing specific enantiomers for pharmaceutical applications.
  • Research on the enzyme-catalyzed kinetic resolution of building blocks for β-blockers such as atenolol has shown that both enantiomers of related compounds can be synthesized with high enantiomeric excess, highlighting the potential of "(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol" in the synthesis of cardioselective β-blockers (Lund et al., 2016).

Material Science Applications

  • Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to "(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol", have been synthesized and copolymerized with styrene. These compounds were characterized by various analytical techniques and showed potential in creating copolymers with specific structural and thermal properties (Savittieri et al., 2022).
  • The chemoenzymatic synthesis of potential antihypertensive agents involves key steps that could utilize compounds similar to "(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol" as intermediates, demonstrating the importance of such compounds in the development of new therapeutic agents (Regla et al., 2008).

Safety And Hazards

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Future Directions

This involves a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies to understand the compound’s properties or mechanism of action.


I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

(2R)-1-chloro-3-(4-fluorophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4,8,12H,5-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIKOYZBGUHWAB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC[C@H](CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584212
Record name (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Chloro-3-(4-fluorophenoxy)-2-propanol

CAS RN

307532-04-3
Record name (2R)-1-Chloro-3-(4-fluorophenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307532-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-Chloro-3-(4-fluorophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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